molecular formula C12H14O5 B085191 2,4,6-Trimethoxycinnamic acid CAS No. 13063-09-7

2,4,6-Trimethoxycinnamic acid

Cat. No. B085191
CAS RN: 13063-09-7
M. Wt: 238.24 g/mol
InChI Key: NCPKRIPFNFIXOK-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-trimethoxycinnamic acid and its derivatives has been explored in various studies. One approach involves the starting from commercially available 3,4,5-trimethoxycinnamic acid, demonstrating the flexibility of synthetic routes to access various trimethoxycinnamic acids derivatives (Wu et al., 2009).

Molecular Structure Analysis

The molecular structure of 2,4,6-trimethoxycinnamic acid is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a double bond leading to a carboxylic acid group. This structure has been implicated in various biological activities, with studies showing how modifications in the structure can lead to significant changes in biological functions (Zhao et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2,4,6-trimethoxycinnamic acid include oxidation, reduction, and conjugation processes. For example, the bacterial degradation of trimethoxycinnamic acids involves oxidation and demethylation, leading to the production of methanol and other metabolites (Donnelly & Dagley, 1981).

Scientific Research Applications

  • Metabolism in Rats : 3,4,5-Trimethoxycinnamic acid, a closely related compound, undergoes various metabolic reactions in rats, including hydrogenation, O-demethylation, and O-methylation, suggesting a complex metabolic pathway in biological systems (Meyer & Scheline, 1972).

  • Biological Activities : TMCA derivatives demonstrate a range of medicinal properties such as antitumor, antiviral, and anti-inflammatory activities. Structure-activity relationship studies have been focused on these compounds, showing their potential as therapeutic agents (Zhao et al., 2019).

  • Cholinesterase Inhibitory Activity : A study on nature-inspired 3,4,5-trimethoxycinnamates, including the starting 2,4,6-Trimethoxycinnamic acid, revealed their ability to inhibit acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases (Kos et al., 2021).

  • Anxiety and Depression Treatment : 3,4,5-Trimethoxycinnamic acid showed potential in ameliorating anxiety and depression-like behaviors in mice, indicating its therapeutic potential in mental health disorders (Leem & Oh, 2015).

  • Sedative Effects : TMCA, found in the roots of Polygala tenuifolia, exhibited sedative effects by suppressing norepinephrine content, suggesting its application in stress-related conditions (Kawashima et al., 2004).

  • Enhancing Sleeping Behaviors : TMCA from Polygalae Radix enhanced pentobarbital-induced sleeping behaviors through the GABAAergic systems in mice, highlighting its potential in sleep-related therapies (Lee et al., 2013).

  • Potential Antiarrhythmic Effect : Methyl 3,4,5-trimethoxycinnamate showed a significant antiarrhythmic effect in rabbit myocytes, suggesting its potential in cardiac arrhythmia treatment (Zhao et al., 2013).

  • Hypoxia Inducible Factor-2 Inhibition : 3,4,5-Trimethoxycinnamic acid exhibited inhibitory activity against hypoxia inducible factor-2, indicating its potential in targeting hypoxia-related pathologies (Bokesch et al., 2011).

  • Pharmacological Properties Retention : 2,4,5-Trimethoxycinnamic acid retains most pharmacological properties of α-asarone, suggesting its application in hypocholesterolemic and cholelitholytic therapies (Antunez-Solis et al., 2009).

  • Bacterial Degradation and Methanol Production : Bacterial degradation of 2,4,6-Trimethoxycinnamic acid leads to methanol production, highlighting its role in microbial metabolism and potential environmental applications (Donnelly & Dagley, 1981).

Safety And Hazards

2,4,6-Trimethoxycinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPKRIPFNFIXOK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxycinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Karpkird, S Wanichweacharungruang - Journal of Photochemistry and …, 2010 - Elsevier
Various cyclodextrins, alpha, beta and gamma, were esterified with 4-methoxy-, 2,4,5- and 2,4,6-trimethoxycinnamic acids. Upon esterification with β-cyclodextrin, the photostability of 2,…
Number of citations: 8 www.sciencedirect.com
L Hermes, J Römermann, B Cramer, M Esselen - Foods, 2021 - mdpi.com
(1) Background: Metabolism data of asarone isomers, in particular phase II, in vitro and in humans is limited so far. For the first time, phase II metabolites of asarone isomers were …
Number of citations: 4 www.mdpi.com
P Elamathi, G Chandrasekar, S Muthuraman… - Applied Surface …, 2019 - Elsevier
The pore size of hexagonal mesoporous carbon nitride (HMCN) materials were engineered with different pore sizes of 3.5, 4.7, 5.9, 7.1, 7.9 and 9.2 nm using SBA-15 hard template …
Number of citations: 8 www.sciencedirect.com
Y Bai, X He, Y Bai, Y Sun, Z Zhao, X Chen, B Li… - European Journal of …, 2019 - Elsevier
Inspired by the traditional Chinese herbal pair of Polygala tenuifolia-Acori Tatarinowii for treating epilepsy, 33 novel substituted cinnamic α-asaronol esters and analogues were …
Number of citations: 21 www.sciencedirect.com
T Uebel, L Hermes, S Haupenthal… - Journal of Applied …, 2021 - Wiley Online Library
Asarone isomers are naturally occurring in Acorus calamus Linné, Guatteria gaumeri Greenman, and Aniba hostmanniana Nees. These secondary plant metabolites belong to the class …
B Botta, G Delle Monache, MC De Rosa… - The Journal of …, 1995 - ACS Publications
In our continuing studies concerning the versatility of the acid-catalyzed conversion of cinnamates to calix [4] resorcinarenes, we have demonstrated that 2, 6-dimethoxycinnamic acid …
Number of citations: 21 pubs.acs.org

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